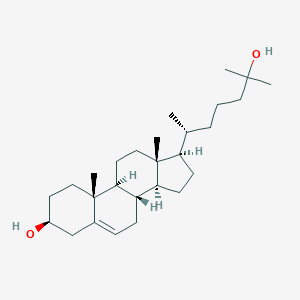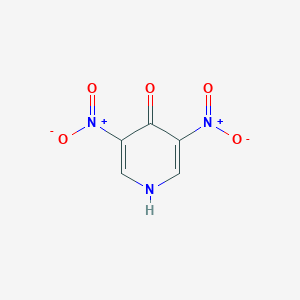![molecular formula C7H8O3S B128022 (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol CAS No. 146796-02-3](/img/structure/B128022.png)
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol
Vue d'ensemble
Description
“(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol”, also known as Hydroxymethyl EDOT or EDT-methanol, is a chemical compound with the molecular formula C7H8O3S . It is a derivative of ethylenedioxythiophene (EDOT) .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C7H8O3S/c8-1-5-2-9-6-3-11-4-7 (6)10-5/h3-5,8H,1-2H2 . The molecular weight of the compound is 172.20 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 172.20 g/mol . Other specific physical and chemical properties are not detailed in the search results.
Applications De Recherche Scientifique
-
- Application : “(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol”, also known as Hydroxymethyl EDOT or EDT-methanol, is used as a precursor for the conjugated polymer, poly(3,4-ethylenedioxythiophene) (PEDOT) .
- Method : The hydroxymethyl group in the EDOT monomer enhances electropolymerization in aqueous solutions, forming electroactive hydrophilic polymers .
- Results : The resulting PEDOT is a conductive polymer with applications in antistatic coatings, solid electrolytic capacitors, and high-end audio equipment .
-
- Application : EDT-methanol can be polymerized to form poly(hydroxymethyl EDOT) films. These films can be combined with silver nanoparticles on a polyethylene terephthalate (PET) substrate to form nanocomposite materials .
- Method : The polymerization of EDT-methanol and the formation of the nanocomposite material is achieved through oxidative polymerization .
- Results : The resulting nanocomposite material has potential applications in flexible plastic devices .
-
- Application : EDT-methanol can functionalize poly (L-lactic acid) by using organometallic polymerization, which can be used to form biodegradable and conducting macromonomers for biomedical applications .
- Method : The process involves the use of organometallic catalysts to initiate the polymerization of the monomer, resulting in a biodegradable, conductive polymer .
- Results : The resulting polymer can be used in various biomedical applications, including the fabrication of biodegradable electronic devices .
-
- Application : EDT-methanol can be polymerized to form poly(hydroxymethyl EDOT) films. These films can be combined with silver nanoparticles on a polyethylene terephthalate (PET) substrate to form nanocomposite materials .
- Method : The polymerization of EDT-methanol and the formation of the nanocomposite material is achieved through oxidative polymerization .
- Results : The resulting nanocomposite material has potential applications in flexible plastic devices .
Safety And Hazards
Propriétés
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c8-1-5-2-9-6-3-11-4-7(6)10-5/h3-5,8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCHAINVYLQVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CSC=C2O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
194595-04-5 | |
| Record name | Poly(hydroxymethyl-3,4-ethylenedioxythiophene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194595-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80581726, DTXSID301246725 | |
| Record name | (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80581726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(hydroxymethyl-3,4-ethylenedioxythiophene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301246725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol | |
CAS RN |
146796-02-3, 194595-04-5 | |
| Record name | (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80581726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(hydroxymethyl-3,4-ethylenedioxythiophene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301246725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydrothieno[3,4-b]-1,4-dioxin-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


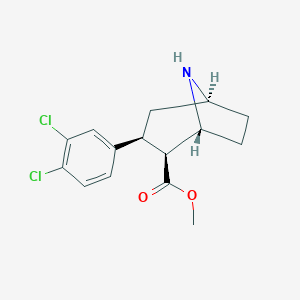
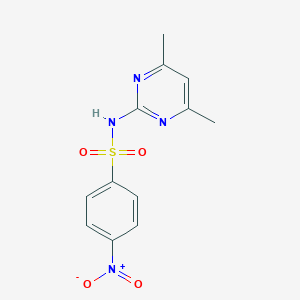
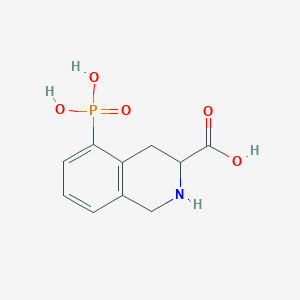

![1,4-dimethoxy-2-methyl-5-[(E)-2-nitroethenyl]benzene](/img/structure/B127949.png)

